molecular formula C9H11NO B14470567 1-(2-Methylprop-1-enyl)pyridin-2-one CAS No. 67520-60-9

1-(2-Methylprop-1-enyl)pyridin-2-one

Katalognummer: B14470567
CAS-Nummer: 67520-60-9
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: OWTYEAIFBUEGNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylprop-1-enyl)pyridin-2-one is a chemical compound with the molecular formula C₉H₁₁NO. It is known for its unique structure, which includes a pyridinone ring substituted with a 2-methylprop-1-enyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-1-enyl)pyridin-2-one typically involves the reaction of pyridin-2-one with isobutylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the isobutylene to the pyridinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylprop-1-enyl)pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Methylprop-1-enyl)pyridin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methylprop-1-enyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Methylprop-1-enyl)pyridin-2-one is unique due to its specific substitution pattern and the presence of the pyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

67520-60-9

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

1-(2-methylprop-1-enyl)pyridin-2-one

InChI

InChI=1S/C9H11NO/c1-8(2)7-10-6-4-3-5-9(10)11/h3-7H,1-2H3

InChI-Schlüssel

OWTYEAIFBUEGNI-UHFFFAOYSA-N

Kanonische SMILES

CC(=CN1C=CC=CC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.